5-(Chloromethyl)thiophene-3-carbonitrile
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Overview
Description
5-(Chloromethyl)thiophene-3-carbonitrile is a chemical compound with the molecular formula C6H4ClNS and a molecular weight of 157.62 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 5-(Chloromethyl)thiophene-3-carbonitrile typically involves the chloromethylation of thiophene-3-carbonitrile. One common method includes the reaction of thiophene-3-carbonitrile with formaldehyde and hydrochloric acid under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-(Chloromethyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, forming corresponding derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . Major products formed from these reactions include various substituted thiophene derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors, modulating their activity. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, affecting nerve signal transmission . The exact pathways involved can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
5-(Chloromethyl)thiophene-3-carbonitrile can be compared with other thiophene derivatives such as:
2-Thiophenecarbonitrile: Similar in structure but lacks the chloromethyl group, leading to different reactivity and applications.
5-Methoxy-2-(phenylamino)-1-benzothiophene-3-carbonitrile: Contains additional functional groups, providing unique properties and uses in medicinal chemistry.
The uniqueness of this compound lies in its chloromethyl group, which allows for versatile chemical modifications and the formation of a wide range of derivatives with diverse applications .
Properties
Molecular Formula |
C6H4ClNS |
---|---|
Molecular Weight |
157.62 g/mol |
IUPAC Name |
5-(chloromethyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C6H4ClNS/c7-2-6-1-5(3-8)4-9-6/h1,4H,2H2 |
InChI Key |
AESOJOZBEKZFFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C#N)CCl |
Origin of Product |
United States |
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